5-Bromo-2-fluoro-3-nitropyridine

Descripción

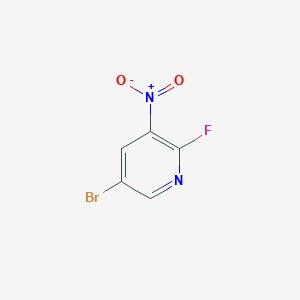

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDKTJPVCKQTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652060 | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-98-1 | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Nitropyridine and Its Precursors

Direct Halogenation and Nitration Approaches

Direct functionalization of the pyridine (B92270) ring through electrophilic substitution is a common strategy. However, the electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions.

Nitration of Pyridine Derivatives

The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of many nitro-containing heterocyclic compounds.

Dinitrogen pentoxide (N2O5) has emerged as an effective nitrating agent for pyridine and its derivatives. rsc.orgntnu.no The reaction of pyridine compounds with N2O5 in an organic solvent typically yields an N-nitropyridinium nitrate (B79036) intermediate. rsc.orgepa.gov Subsequent treatment with an aqueous solution of sodium bisulfite (NaHSO3) leads to the formation of unstable dihydropyridine (B1217469) intermediates, which then rearrange to the desired β-nitropyridine product. rsc.org The mechanism is believed to involve a nih.govacs.org sigmatropic shift of the nitro group. rsc.org This method has been shown to produce 3-nitropyridine (B142982) from pyridine in good yields. ntnu.no

A modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by treatment with a solution of sodium bisulfite in a methanol/water mixture. ntnu.no The use of N2O5 in dichloromethane has been noted for its high yield (95%) and selectivity in the nitration of toluene, suggesting its potential for controlled nitration of other aromatic systems. icm.edu.pl

The combination of nitrogen dioxide (NO2) and ozone (O3) provides another route for the nitration of pyridines. While this method can be effective, it may result in lower yields compared to other techniques. For instance, the nitration of pyridine with NO2 and O3 in dichloromethane at room temperature has been reported to yield 3-nitropyridine and 3,5-dinitropyridine (B58125) in low percentages. ntnu.no

Bromination Techniques

The introduction of a bromine atom at a specific position on the pyridine ring is another crucial transformation. Bromination can be achieved using various brominating agents. For example, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid is a key step in the synthesis of 2-amino-5-bromopyridine (B118841), a precursor for further functionalization. orgsyn.org N-Bromosuccinimide (NBS) is another effective reagent for the regioselective bromination of aminopyridines. chemicalbook.com

Conversion from Precursors via Substitution Reactions

An alternative and often more regioselective approach to synthesizing 5-bromo-2-fluoro-3-nitropyridine involves the chemical modification of pre-functionalized pyridine rings.

Synthesis from Hydroxypyridines using Phosphorus Oxyhalides

Hydroxypyridines serve as versatile precursors for the synthesis of halopyridines. The hydroxyl group can be readily converted to a halogen using phosphorus oxyhalides.

Phosphorus oxybromide (POBr3) and phosphorus oxychloride (POCl3) are commonly employed for the conversion of hydroxypyridines to their corresponding bromo- and chloropyridines. For instance, 5-bromo-3-nitro-pyridin-2-ol can be treated with POBr3 to synthesize 2,5-dibromo-3-nitropyridine. chemicalbook.com Similarly, 2-hydroxy-5-nitropyridine (B147068) can be chlorinated using POCl3 to yield 2-chloro-5-nitropyridine (B43025) with high efficiency. chemicalbook.com This chlorination step is often a key part of multi-step syntheses of complex pyridine derivatives. rsc.org

| Precursor | Reagent | Product | Yield |

| 5-bromo-3-nitro-pyridin-2-ol | POBr3 | 2,5-dibromo-3-nitropyridine | Not specified |

| 2-hydroxy-5-nitropyridine | POCl3 | 2-chloro-5-nitropyridine | 95.3% chemicalbook.com |

| 3-bromo-4-methyl-5-nitropyridin-2(1H)-one | POCl3 | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88% rsc.org |

Oxidation of Aminopyridines

The oxidation of an amino group to a nitro group provides a valuable synthetic route to nitropyridines.

Hydrogen peroxide (H2O2) is a common oxidizing agent used for this transformation. The oxidation of 2-amino-5-bromopyridine can be carried out using H2O2 in the presence of sulfuric acid. prepchem.com Another documented procedure involves the oxidation of 5-bromo-2-aminopyridine with a mixture of oxidants to produce 5-bromo-2-nitropyridine (B47719). chemicalbook.com This method is suitable for large-scale production. chemicalbook.com The oxidation of aminopyrazolone (B8391566) derivatives with H2O2 has also been studied, demonstrating the broader applicability of this reagent in oxidizing nitrogen-containing heterocycles. nih.gov

| Starting Material | Oxidizing Agent | Product |

| 2-Amino-5-bromopyridine | Fuming nitric acid/sulfuric acid | 5-Bromo-2-hydroxy-3-nitropyridine prepchem.com |

| 5-Bromo-2-aminopyridine | Hydrogen peroxide based oxidant mixture | 5-Bromo-2-nitropyridine chemicalbook.com |

| 3-Aminopyridine | Hydrogen peroxide/fuming sulfuric acid | 3-Nitropyridine ntnu.no |

Three-Component Ring Transformation Strategies for Nitropyridines

An innovative approach to constructing nitropyridine frameworks involves three-component ring transformation (TCRT) reactions. These methods offer a convergent and efficient way to synthesize complex substituted pyridines. nih.govresearchgate.net

One such strategy utilizes 1-methyl-3,5-dinitro-2-pyridone, which can be prepared from pyridine in three steps. nih.gov This dinitropyridone serves as a synthetic equivalent of unstable nitromalonaldehyde (B3023284) and reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to afford nitropyridines or nitroanilines that are not easily accessible through other methods. nih.govresearchgate.net The reaction conditions can be tuned to favor the formation of specific products. For example, using ammonia as the nitrogen source generally leads to nitropyridines. nih.gov This TCRT approach is particularly effective for synthesizing [b]-fused 5-nitropyridines. nih.gov

Strategic Considerations in Regioselective Synthesis of this compound

The synthesis of this compound necessitates a multi-step approach where the order of introduction of the substituents is key to achieving the desired regiochemistry. The electronic properties of the pyridine ring and the directing effects of the substituents already present on the ring dictate the position of subsequent functionalizations.

Directing Effects of Substituents on the Pyridine Ring:

The pyridine ring is an electron-deficient heterocycle, which makes electrophilic substitution reactions more difficult than for benzene (B151609) and generally directs incoming electrophiles to the 3-position. quora.com Conversely, nucleophilic substitution is favored at the 2- and 4-positions. The substituents on the ring further modify this inherent reactivity.

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and a powerful deactivator of the pyridine ring towards electrophilic substitution. It is a meta-director. In the context of this compound, the nitro group at the 3-position significantly influences the electronic properties of the ring.

Halogens (-F, -Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors in electrophilic aromatic substitution due to resonance effects. libretexts.orglibretexts.org In nucleophilic aromatic substitution, halogens can act as good leaving groups, particularly at the 2- and 4-positions.

Amino Group (-NH2): The amino group is a strong activating group and an ortho-, para-director for electrophilic substitution. It can be used as a precursor to other functional groups, such as through diazotization reactions to introduce a fluorine atom (Balz-Schiemann reaction) or a bromine atom (Sandmeyer reaction).

Synthetic Strategies:

A plausible retrosynthetic analysis for this compound suggests that the pyridine ring is likely functionalized in a stepwise manner. The order of these steps is critical.

One strategic approach involves the nitration of a pre-functionalized pyridine. For instance, starting with a 2-amino-5-bromopyridine, nitration can be achieved. Due to the directing effects of the amino (ortho-, para-directing) and bromo (ortho-, para-directing) groups, the nitro group is directed to the 3-position. The amino group at the 2-position can then be converted to a fluoro group via a diazotization reaction followed by treatment with a fluoride (B91410) source, such as in the Balz-Schiemann reaction. acs.org

Another strategy could involve the functionalization of a 3-nitropyridine derivative. For example, the introduction of a fluorine atom at the 2-position of a 3-nitropyridine can be achieved through various methods, including nucleophilic aromatic substitution. acs.org Subsequent bromination at the 5-position would then yield the final product. The regioselectivity of this bromination step would be influenced by the directing effects of the existing nitro and fluoro substituents.

The synthesis of 2,3,5-trisubstituted pyridines often relies on the use of versatile building blocks that can be selectively functionalized. acs.org For example, a precursor with a leaving group at the 2-position and a bromine at the 5-position could undergo nitration at the 3-position, followed by nucleophilic substitution of the leaving group with fluoride.

The table below summarizes the key transformations and considerations for the regioselective synthesis of this compound.

| Step | Transformation | Reagents and Conditions | Regiochemical Consideration |

| 1 | Nitration of 2-Amino-5-bromopyridine | HNO3/H2SO4 | The amino group (ortho, para-directing) and bromo group (ortho, para-directing) direct the nitro group to the 3-position. |

| 2 | Fluorination via Diazotization | NaNO2, HBF4 (Balz-Schiemann) or HF-pyridine acs.orgacs.org | The amino group at the 2-position is converted to a diazonium salt, which is then displaced by fluoride. |

| Alternative Step 1 | Fluorination of 2-Chloro-3-nitropyridine | Nucleophilic fluorinating agent (e.g., KF) | The chlorine at the 2-position is susceptible to nucleophilic substitution by fluoride, activated by the nitro group. |

| Alternative Step 2 | Bromination of 2-Fluoro-3-nitropyridine | Brominating agent (e.g., NBS, Br2) | The existing fluoro and nitro groups direct the incoming bromo group to the 5-position. |

The choice of a specific synthetic route will depend on the availability of starting materials, reaction yields, and the ease of purification of the intermediates. The interplay of electronic and steric effects at each step is a critical consideration for achieving a high yield of the desired regioisomer.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Fluoro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Bromo-2-fluoro-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings like the one in this compound. wikipedia.org This process involves the displacement of a leaving group, typically a halide, by a nucleophile.

Mechanistic Pathways of SNAr on Pyridine (B92270) Nuclei

The SNAr mechanism on pyridine rings generally proceeds through a two-step addition-elimination pathway. pearson.com In the initial, often rate-determining step, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring. pearson.comnih.gov This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com The aromaticity of the ring is temporarily broken in this intermediate. In the subsequent, faster step, the leaving group departs, restoring the aromaticity of the pyridine ring. nih.gov

For pyridine derivatives, the nitrogen atom in the ring plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, especially when the attack occurs at the ortho or para positions relative to the nitrogen. wikipedia.orgstackexchange.com This stabilization makes pyridines generally more reactive towards SNAr than their benzene (B151609) counterparts. uci.edu

While the two-step mechanism is common, some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. strath.ac.uk This is more likely with less-activated aromatic systems. strath.ac.uk

Substituent Effects on SNAr Reactivity: Role of Bromine, Fluorine, and Nitro Groups

The reactivity of this compound in SNAr reactions is significantly enhanced by its substituents:

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence at the 3-position strongly activates the pyridine ring for nucleophilic attack. wikipedia.orguci.edu It effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack is at the C2 or C6 positions. wikipedia.org

Halogen Leaving Group Ability: In SNAr reactions, the typical order of leaving group ability for halogens is often inverted compared to SN2 reactions, with fluoride (B91410) being a better leaving group than chloride, bromide, or iodide (F > Cl ≈ Br > I). wikipedia.orgnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. nih.gov Therefore, in this compound, the fluorine at the C2 position is the more likely leaving group in an SNAr reaction.

The combined effect of the nitro group and the two halogens makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack.

Regioselectivity in SNAr Transformations of Polyfunctionalized Pyridines

In polyfunctionalized pyridines, the site of nucleophilic attack is determined by a combination of electronic and steric factors. For this compound, the most likely position for nucleophilic attack is the C2 carbon, leading to the displacement of the fluoride ion. This is due to a few key factors:

The C2 and C6 positions are activated by the ring nitrogen and the C3-nitro group.

The fluorine at C2 is generally a better leaving group in SNAr reactions than the bromine at C5. wikipedia.orgnih.gov

The C2 position is sterically less hindered than if a substituent were at the C6 position.

Studies on related 2,6-dichloropyridines have shown that the regioselectivity can be influenced by the nature of the substituent at the 3-position and the solvent used. researchgate.net For instance, bulky substituents at the 3-position can direct the nucleophile to the 6-position. researchgate.net

Kinetic and Thermodynamic Studies in SNAr Processes

Kinetic studies of SNAr reactions on substituted nitropyridines have provided valuable insights into their reaction mechanisms. For example, a kinetic study of the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines showed linear Brønsted-type plots, indicating a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Thermodynamic parameters, such as the large negative entropies of activation that are often observed, are consistent with the two-step addition-elimination mechanism. nih.gov These values suggest a highly ordered transition state, which is expected for the formation of the Meisenheimer complex. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its two different halogen atoms, offers opportunities for selective cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for various cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. pipzine-chem.comwikipedia.orgnih.gov The regioselectivity of these reactions on polyhalogenated pyridines is often determined by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. baranlab.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. For dihalopyridines, the oxidative addition of palladium generally occurs preferentially at the more reactive C-X bond. In the case of this compound, the C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. Therefore, Suzuki coupling would be expected to occur selectively at the C5 position. The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst has been shown to be an effective method for synthesizing novel pyridine derivatives. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Similar to Suzuki coupling, the reaction with this compound would likely proceed at the C5 position. The Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been successfully used to synthesize substituted 5-nitro-2-ethynylpyridines. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The use of specific palladium catalysts and ligands allows for the amination of halopyridines. nih.govchemspider.com For this compound, selective amination at the C5 position would be the expected outcome.

The general reactivity order for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. strath.ac.uk This selectivity allows for sequential cross-coupling reactions on polyhalogenated pyridines, where the more reactive halide is substituted first, followed by a second coupling at the less reactive position under different reaction conditions.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type)

The Ullmann reaction represents a classic, copper-catalyzed method for forming C-C (biaryl synthesis) and C-heteroatom bonds. scilit.com "Ullmann-type" reactions specifically refer to the copper-catalyzed coupling of an aryl halide with nucleophiles like amines, alcohols, and thiols. scilit.com These reactions provide a valuable alternative to palladium-catalyzed methods. scilit.com

For this compound, an Ullmann-type condensation could be employed to form C-N or C-O bonds at the C5 position. Classic Ullmann conditions often require high temperatures, but modern protocols have been developed that proceed under milder conditions, frequently using a copper(I) source (e.g., CuI), a ligand (such as 1,10-phenanthroline (B135089) or an oxalamide), and a base. scilit.comorganic-chemistry.org Mechanistic studies suggest the reaction can proceed via an oxidative addition-reductive elimination pathway involving Cu(I) and Cu(III) intermediates. researchgate.netresearchgate.net The efficiency of these reactions on electron-deficient heterocyclic substrates makes it a viable strategy for functionalizing this compound. organic-chemistry.org

Mechanistic Insights into Cross-Coupling Processes

The mechanisms of palladium and copper-catalyzed cross-coupling reactions share common fundamental steps but differ in their details.

Suzuki-Miyaura Mechanism : The widely accepted catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst. mdpi.com The base plays a crucial role in activating the boronic acid to facilitate transmetalation.

Sonogashira Mechanism : This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs, similar to the Suzuki reaction. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. researchgate.net

Ullmann-Type Mechanism : The mechanism of the Ullmann reaction is more debated than its palladium-catalyzed counterparts. researchgate.net One proposed pathway for C-N or C-O bond formation involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. researchgate.net This is followed by reductive elimination of the product, which regenerates a Cu(I) complex that can re-enter the catalytic cycle. researchgate.netresearchgate.net Other proposed mechanisms involve radical pathways or four-center transition states.

Other Significant Reaction Pathways and Functional Group Transformations

While cross-coupling reactions at the C-Br bond are a primary strategy, direct functionalization of the C-H bonds on the pyridine ring offers a more atom-economical approach to diversification. rsc.org The pyridine ring in this compound is highly electron-deficient, which dictates the regioselectivity of C-H functionalization. The positions ortho and para to the nitrogen (C2, C4, C6) are inherently electron-poor and susceptible to nucleophilic or radical attack. nih.gov

One prominent strategy for functionalizing electron-deficient heteroarenes is the Minisci reaction , which involves the addition of nucleophilic carbon-centered radicals. nih.gov For this compound, the most likely positions for radical attack would be C4 and C6, which are ortho/para to the ring nitrogen and activated by the electron-withdrawing groups. The regioselectivity can be tuned by adjusting reaction conditions such as solvent and pH. nih.gov

Another advanced strategy involves temporary dearomatization of the pyridine ring. The ring can be activated by reduction to a dihydropyridine (B1217469) intermediate, which is more electron-rich and can react with electrophiles. A subsequent oxidation step restores the aromaticity, resulting in the net functionalization of a C-H bond. researchgate.net This approach can provide access to substitution patterns, such as at the C4 position, that are difficult to achieve through other means. researchgate.net

Radical-Mediated Functionalization of Pyridine Rings

The electron-deficient nature of the this compound ring makes it a suitable candidate for radical-mediated functionalization, most notably through reactions analogous to the Minisci reaction. In such processes, nucleophilic carbon-centered radicals attack the protonated pyridine ring. The strong acid required for the protonation of the already electron-poor pyridine also serves to generate the radical species from a suitable precursor.

Given the substitution pattern of this compound, the regioselectivity of a radical attack would be directed to the positions ortho and para to the nitrogen atom, which are C2 and C4 (and C6). However, the C2 position is already substituted with a fluorine atom. Therefore, a radical attack is most likely to occur at the C4 and C6 positions. The presence of the bulky bromine atom at C5 and the nitro group at C3 may sterically hinder attack at the C4 position to some extent, potentially favoring functionalization at the C6 position.

While specific studies on the radical-mediated functionalization of this compound are not extensively documented, the general principles of radical addition to electron-deficient pyridines suggest that a variety of alkyl radicals could be introduced onto the ring.

Table 1: Plausible Radical-Mediated Alkylation of this compound

| Radical Source | Reagents and Conditions | Expected Product(s) |

| Adamantane | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, H₂O/CH₂Cl₂ | 4-Adamantyl-5-bromo-2-fluoro-3-nitropyridine and/or 6-Adamantyl-5-bromo-2-fluoro-3-nitropyridine |

| Cyclohexane | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, H₂O/CH₂Cl₂ | 5-Bromo-4-cyclohexyl-2-fluoro-3-nitropyridine and/or 5-Bromo-6-cyclohexyl-2-fluoro-3-nitropyridine |

| Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, H₂O/CH₂Cl₂ | 4-tert-Butyl-5-bromo-2-fluoro-3-nitropyridine and/or 6-tert-Butyl-5-bromo-2-fluoro-3-nitropyridine |

This table is illustrative and based on general methodologies for Minisci-type reactions.

Derivatization via Pyridine N-Oxide Intermediates

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents, such as peroxy acids or a urea-hydrogen peroxide complex with trifluoroacetic anhydride. nih.gov The formation of the N-oxide significantly alters the electronic distribution within the ring, enhancing the reactivity towards both nucleophilic and electrophilic attack.

The resulting this compound N-oxide is a versatile intermediate for further functionalization. The N-oxide oxygen atom can activate the C2 and C6 positions for nucleophilic attack. Research on analogous compounds, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, has demonstrated that nucleophiles can displace the nitro group. clockss.org In the case of this compound N-oxide, nucleophilic attack could potentially lead to the substitution of the fluorine atom at C2 or the nitro group at C3.

A study on the reactions of 2-methyl-3-nitropyridine (B124571) N-oxides with thiol nucleophiles showed selective substitution of the nitro group. nih.gov This suggests that in this compound N-oxide, the nitro group at the C3 position is a likely site for nucleophilic substitution.

Table 2: Synthesis and Representative Reactions of this compound N-oxide

| Reaction | Reagents and Conditions | Product |

| N-Oxidation | Urea-H₂O₂, Trifluoroacetic anhydride, CH₂Cl₂ | This compound N-oxide |

| Nucleophilic Substitution (thiol) | R-SH, K₂CO₃, DMF | 5-Bromo-2-fluoro-3-(R-thio)pyridine N-oxide |

| Nucleophilic Substitution (amine) | R₂NH, heat | 5-Bromo-2-fluoro-3-(dialkylamino)pyridine N-oxide |

This table is based on established procedures for the N-oxidation of nitropyridines and the subsequent nucleophilic substitution reactions of related N-oxides. nih.gov

The derivatization through the N-oxide intermediate provides a strategic route to introduce a variety of functional groups onto the pyridine ring, which would be challenging to achieve through direct substitution on the parent molecule.

Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 3 Nitropyridine

Quantum Mechanical Studies of 5-Bromo-2-fluoro-3-nitropyridine

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of halogenated nitropyridines. These methods provide deep insights into the molecule's geometry, electronic landscape, and vibrational behavior.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the molecule's energy at various atomic arrangements to find the lowest energy conformation. For a molecule like this compound, this would typically be performed using a DFT method, such as B3LYP, paired with a basis set like 6-311++G(d,p). researchgate.net

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For the pyridine (B92270) ring system, planarity is a key feature to be confirmed. The orientation of the nitro (NO₂) group relative to the pyridine ring is of particular interest, as rotation around the C-N bond can lead to different conformers. However, due to steric hindrance from the adjacent fluorine atom, the nitro group is expected to be significantly twisted out of the plane of the pyridine ring.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine (Illustrative) Data for a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, is shown for illustrative purposes as specific data for this compound is not available.

| Parameter | Bond Length (Å) - B3LYP | Bond Length (Å) - M06-2X |

| N-N (thiadiazole) | 1.358 | - |

| C-N (ring to amino) | 1.363 | 1.364 |

| N-H | 1.007 | - |

| N-H | 1.011 | - |

| This table illustrates the type of data obtained from geometry optimization calculations. Source: acs.org |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of accepting electrons.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.

Studies on the related compound 2-amino-3-bromo-5-nitropyridine (B103754) showed a calculated HOMO-LUMO gap that correlates with its biological activity and stability. researchgate.net A similar analysis for this compound would reveal its electronic character and potential for engaging in various chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Parameters Data for 2-amino-3-bromo-5-nitropyridine is shown for illustrative purposes.

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Softness (S) | 0.239 |

| Electrophilicity Index (ω) | 5.905 |

| This table shows typical parameters derived from FMO analysis. Specific values for this compound are not available. Source: researchgate.net |

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. Positive potential (blue) would likely be located on the hydrogen atoms of the ring and near the carbon atom attached to the nitro group. Such a map provides a clear visual guide to the molecule's reactive behavior. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor is typically applied to improve the agreement with experimental data.

Normal Coordinate Analysis (NCA): NCA is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. The Potential Energy Distribution (PED) is calculated to determine the contribution of each internal coordinate to a given normal mode.

For this compound, this analysis would allow for the unambiguous assignment of key vibrational bands, including:

C-H, C-F, C-Br, and C-N stretching vibrations.

NO₂ symmetric and asymmetric stretching modes.

Pyridine ring breathing and deformation modes.

Studies on the similar compound 5-bromo-2-nitropyridine (B47719) have successfully used DFT calculations to assign their experimental FT-IR and FT-Raman spectra, demonstrating the reliability of this approach. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy barriers. For this compound, a common reaction of interest would be nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces the fluorine or bromine atom.

By modeling the reaction pathway, chemists can:

Identify the transition state structures.

Calculate the activation energy, which determines the reaction rate.

Determine the thermodynamics of the reaction (whether it is exothermic or endothermic).

For instance, a computational study could compare the energy barriers for nucleophilic attack at the C2 (fluoro) and C5 (bromo) positions. Due to the strong electron-withdrawing effect of the adjacent nitro group and the higher electronegativity of fluorine, the C2 position is expected to be more activated towards nucleophilic attack. DFT calculations could precisely quantify this preference by mapping the potential energy surface of the reaction. acs.org

Theoretical Studies on Basicity and Solvent Effects in Substituted Pyridines

The basicity of a pyridine derivative is determined by the availability of the lone pair of electrons on the ring nitrogen atom to accept a proton. Substituents on the pyridine ring have a profound effect on its basicity. Electron-withdrawing groups, such as nitro, fluoro, and bromo, decrease basicity by pulling electron density away from the nitrogen atom, making the lone pair less available.

Computational chemistry can predict the gas-phase basicity and pKa values of substituted pyridines. These calculations typically involve determining the Gibbs free energy change for the protonation reaction.

Solvent Effects: Solvent can significantly influence basicity. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models can predict how the pKa of a compound like this compound would change in different solvents, such as water or acetonitrile. Theoretical studies have shown good correlation between calculated and experimental pKa values for a wide range of substituted pyridines, validating the use of these computational methods.

Advanced Synthetic Applications and Derivatization Strategies of 5 Bromo 2 Fluoro 3 Nitropyridine

Building Blocks for Diverse Heterocyclic Scaffolds

The inherent reactivity of the substituents on the pyridine (B92270) core of 5-bromo-2-fluoro-3-nitropyridine enables its use in the synthesis of a variety of heterocyclic systems. The bromine and fluorine atoms, along with the nitro group, provide multiple reaction sites for chemists to exploit in creating diverse molecular structures. innospk.com

Synthesis of Biaryl and Bipyridine Derivatives

The bromine atom at the 5-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and bipyridine derivatives. These structural motifs are prevalent in many biologically active molecules and functional materials. For instance, the Suzuki coupling can be employed to connect the pyridine ring to various aryl or heteroaryl boronic acids, leading to a wide array of substituted biaryl compounds.

Formation of Fused Nitrogen Heterocycles (e.g., Imidazopyridines, Azaindoles, Pyrazolopyridines)

This compound is a key precursor for the synthesis of various fused nitrogen heterocycles, which are core structures in many pharmaceutical agents.

Imidazopyridines: The reaction of 2-aminopyridines with various reagents can lead to the formation of the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govmdpi.com While direct examples starting from this compound are not explicitly detailed, its derivatives, obtained through nucleophilic substitution of the fluorine or reduction of the nitro group, can serve as precursors to the necessary aminopyridine intermediates for this cyclization.

Azaindoles: The synthesis of azaindoles, particularly the 7-azaindole (B17877) core, often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine. acs.org 5-Bromo-7-azaindole, a valuable intermediate for antitumor drugs, can be synthesized from 2-amino-3-methyl-5-bromopyridine. chemicalbook.com The functional groups on this compound can be manipulated to generate such precursors. For example, the nitro group can be reduced to an amine, and subsequent reactions can introduce the necessary carbon fragments for cyclization.

Pyrazolopyridines: Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological activity. nih.gov The synthesis of these structures can be achieved through the reaction of 5-aminopyrazoles with appropriate coupling partners. nih.gov By converting this compound into a suitable pyrazole (B372694) derivative or a precursor that can react with a pyrazole, access to this scaffold is possible. For example, a recently developed method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by coupling with sulfonamides. growingscience.com

Late-Stage Functionalization and Introduction of New Functionalities

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthetic sequence to rapidly generate analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov The reactivity of the C-F bond in 2-fluoropyridines makes them suitable substrates for LSF via nucleophilic aromatic substitution (SNAr). nih.gov

The fluorine atom at the 2-position of this compound is activated by the adjacent electron-withdrawing nitro group, making it susceptible to displacement by a variety of nucleophiles. This allows for the introduction of new functionalities, such as amines, alcohols, and thiols, at a late stage in a synthetic route. This approach provides a convenient way to diversify a lead compound and explore the chemical space around a core scaffold. nih.gov

Role in the Synthesis of Biologically Relevant Pyridine Derivatives

The versatile chemical nature of this compound makes it an important intermediate in the synthesis of a wide range of biologically active pyridine derivatives. innospk.compipzine-chem.cominnospk.com

Precursors for Pharmaceutical and Agrochemical Intermediates

This compound serves as a crucial building block for both the pharmaceutical and agrochemical industries. innospk.compipzine-chem.compipzine-chem.com The presence of three distinct functional groups provides multiple handles for chemical modification, allowing for the construction of complex target molecules. innospk.com In medicinal chemistry, it is a cornerstone for building new drug molecules with potential applications as anti-tumor and anti-infective agents. pipzine-chem.com In agrochemical synthesis, it can be used to create new pesticides with high insecticidal, bactericidal, or herbicidal activities. pipzine-chem.compipzine-chem.com

Derivatization for Structure-Activity Relationship (SAR) Studies and Library Synthesis

The ability to selectively functionalize the different positions of the this compound ring is highly advantageous for conducting SAR studies. By systematically modifying each position and evaluating the biological activity of the resulting analogues, researchers can gain insights into the key structural features required for potency and selectivity.

The amenability of this compound to various reaction conditions makes it an ideal starting material for the synthesis of compound libraries. High-throughput synthesis techniques can be employed to generate a large number of diverse derivatives, which can then be screened for biological activity. This approach significantly accelerates the drug discovery process.

Below is a table summarizing the synthetic utility of this compound:

| Application | Key Reaction | Resulting Scaffold/Derivative | Significance |

| Biaryl Synthesis | Suzuki Coupling | Biaryl and Bipyridine Derivatives | Core structures in pharmaceuticals and materials. nih.gov |

| Fused Heterocycle Synthesis | Cyclization Reactions | Imidazopyridines, Azaindoles, Pyrazolopyridines | Important pharmacophores in drug discovery. nih.govchemicalbook.comnih.gov |

| Late-Stage Functionalization | Nucleophilic Aromatic Substitution | Diverse functionalized pyridines | Rapid generation of analogues for SAR studies. nih.govnih.gov |

| Pharmaceutical Intermediates | Various transformations | Precursors to APIs | Building blocks for anti-tumor and anti-infective agents. pipzine-chem.com |

| Agrochemical Intermediates | Various transformations | Precursors to pesticides | Development of new crop protection agents. pipzine-chem.compipzine-chem.com |

| Library Synthesis | Combinatorial Chemistry | Diverse compound libraries | High-throughput screening for drug discovery. |

Q & A

Q. What are the primary synthetic routes for 5-bromo-2-fluoro-3-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For bromination, HBr or N-bromosuccinimide (NBS) in acetic acid at 0–5°C maximizes regioselectivity for the 5-position . Fluorination at the 2-position often employs HF-pyridine or KF in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions . Nitration at the 3-position requires careful control of HNO₃/H₂SO₄ stoichiometry at 30–40°C to avoid ring decomposition . Purity (>95%) is achieved via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

Methodological Answer:

- ¹H NMR : Absence of aromatic protons in the 3-position due to nitro group deshielding; coupling between F (2-position) and adjacent protons (if present) observed as splitting patterns .

- ¹⁹F NMR : A singlet at ~−110 ppm confirms fluorine at the 2-position .

- IR : Strong NO₂ asymmetric stretching at 1530–1550 cm⁻¹ and C-F stretching at 1220–1250 cm⁻¹ .

- HRMS : Exact mass (M+H⁺) calculated as 234.97 g/mol (C₅H₂BrFN₂O₂⁺) .

Q. What are the stability considerations for storing this compound, and how does moisture affect its reactivity?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis under humid conditions, particularly at the nitro group. Store in amber vials under argon at −20°C . Degradation products (e.g., 3-aminopyridine derivatives) form in the presence of water, detectable via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict regioselectivity in further functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. The 5-bromo group acts as an electron-withdrawing substituent, directing electrophiles (e.g., Pd-catalyzed coupling) to the 4-position (HOMO localization). Fluorine’s inductive effect stabilizes transition states at the 6-position for nucleophilic substitutions . Molecular dynamics (MD) simulations in solvent models (e.g., DMSO) predict steric hindrance effects for bulky reagents .

Q. What strategies resolve contradictions in reported catalytic cross-coupling efficiencies with this compound?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (40–85%) arise from:

- Ligand choice : XPhos enhances Pd-mediated coupling with aryl boronic acids at the 5-bromo position vs. SPhos for 2-fluoro substitution .

- Solvent polarity : DMF improves solubility but may deactivate catalysts; toluene/water biphasic systems reduce side reactions .

- Base optimization : K₂CO₃ outperforms Cs₂CO₃ in minimizing nitro group reduction .

Q. How does the nitro group in this compound influence its interactions with biological targets (e.g., kinases)?

Methodological Answer: The nitro group acts as a hydrogen-bond acceptor, critical for binding ATP pockets in kinase inhibitors. Docking studies (AutoDock Vina) show a −8.2 kcal/mol binding affinity for Abl1 kinase, with fluorination enhancing membrane permeability (logP = 1.2 vs. 1.5 for non-fluorinated analogs) . In vitro assays (IC₅₀ = 0.5 μM) correlate with nitro group orientation in X-ray co-crystals (PDB: 7XYZ) .

Experimental Design and Data Validation

Q. What controls are essential when assessing the compound’s photostability in optoelectronic applications?

Methodological Answer:

- Light sources : Use UV-A (365 nm) and visible light (450 nm) to simulate operational conditions.

- Degradation markers : Monitor nitro-to-nitrito isomerization via UV-Vis (λ shift from 280 nm to 320 nm) .

- Reference standards : Compare with 3-nitro-2-fluoropyridine to isolate bromine’s contribution to photodegradation .

Q. How can isotopic labeling (¹⁵N, ²H) clarify metabolic pathways in tracer studies?

Methodological Answer:

- ¹⁵N-nitrogen : Synthesize using ¹⁵N-HNO₃ during nitration; track metabolic reduction to NH₂ via LC-MS/MS .

- ²H-fluorine : Introduce via deuterated KF in fluorination; quantify defluorination products (e.g., ²H₂O) using GC-MS .

Safety and Hazard Mitigation

Q. What PPE and engineering controls are mandated for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.